![molecular formula C24H23N3O3 B2813140 1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea CAS No. 1203019-60-6](/img/structure/B2813140.png)
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea
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Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea, also known as BTU, is a synthetic compound that has gained significant attention in scientific research. It belongs to the class of urea derivatives and has shown promising results in various biological and biochemical applications.
Scientific Research Applications
Synthesis and Biological Evaluation
Tetrahydroquinoline derivatives are synthesized through complex chemical processes and evaluated for their biological activities, particularly in the context of anticancer properties. For instance, novel urea and bis-urea primaquine derivatives, incorporating hydroxyl or halogen substituted benzene moieties linked by urea functionalities, have shown promising results in antiproliferative screenings against various cancer cell lines, including breast carcinoma MCF-7 cells. These compounds demonstrate moderate to strong antiproliferative effects and exhibit high selectivity, making some of them lead compounds in the development of new therapeutics for breast carcinoma (Perković et al., 2016).
Antimicrobial and Antifungal Activities
Additionally, certain tetrahydroquinoline derivatives have been studied for their antimicrobial and antifungal activities. These compounds have undergone structural modifications to enhance their efficacy against a range of bacterial and fungal pathogens. Through systematic synthesis and testing, researchers have identified specific derivatives that display significant inhibitory effects on microbial growth, contributing to the search for novel antimicrobial agents (Singh & Pandey, 2006).
Anticancer Agents Development
The quest for effective anticancer agents has also led to the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines. These compounds have been evaluated for their anticancer activity, showing potent cytotoxicity against various cancer cell lines. The research in this area aims to discover novel anticancer drugs that offer safer and more effective treatment options, highlighting the importance of tetrahydroquinoline derivatives in therapeutic development (Redda, Gangapuram, & Ardley, 2010).
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-(2-methoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-30-22-12-6-5-11-20(22)26-24(29)25-19-13-14-21-18(16-19)10-7-15-27(21)23(28)17-8-3-2-4-9-17/h2-6,8-9,11-14,16H,7,10,15H2,1H3,(H2,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCGKGCAFHMVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(2-methoxyphenyl)urea |
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